molecular formula C16H10F3NO2 B1273116 2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone CAS No. 849021-35-8

2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone

Cat. No. B1273116
CAS RN: 849021-35-8
M. Wt: 305.25 g/mol
InChI Key: DUHDMGAFVNCQDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazole derivatives is often achieved through multi-step procedures. For instance, paper describes the preparation of a benzoxazole derivative by a two-step procedure starting from a pentafluorophenyl precursor. Similarly, paper outlines the synthesis of an imidazo[2,1-b]benzoxazol-3-yl ethanone derivative through a reaction involving triethylamine under reflux conditions. These methods suggest that the synthesis of benzoxazole compounds can be complex and may require specific reagents and conditions.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is typically characterized using various spectroscopic and crystallographic techniques. Paper reports the characterization of a triazolylsulfanyl ethanone derivative using IR, NMR, UV spectra, and X-ray diffraction. Paper also uses single-crystal X-ray crystallography to determine the structure of an ethanone oxime derivative. These studies indicate that the molecular structure of benzoxazole derivatives is well-defined and can be elucidated using advanced analytical methods.

Chemical Reactions Analysis

Benzoxazole derivatives can participate in various chemical reactions. Paper describes the reaction of triazole-thiol with chloroacetyl ferrocene to produce ferrocenyl ethanone derivatives. The reactivity of the benzoxazole ring can be influenced by substituents, as seen in paper , where the presence of a fluorophenyl group affects the molecule's reactivity. These findings suggest that the chemical behavior of benzoxazole derivatives can be tailored by modifying the substituents on the benzoxazole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. Paper discusses the electronic properties of a triazolylsulfanyl ethanone derivative, including HOMO and LUMO energies, which are important for understanding its reactivity. Paper examines the molecular electrostatic potential, indicating that the carbonyl group is a reactive site within the molecule. These studies demonstrate that the physical and chemical properties of benzoxazole derivatives can be diverse and are critical for their potential applications.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Derivatives : The compound has been used in the synthesis of various novel derivatives, such as 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b]benzoxazol-3-yl)ethanone, which demonstrates the compound's versatility in the creation of new chemical entities (Halaleh Ahmadi, Azimi, 2014).

  • Antimicrobial Agents : A series of 1-substituted phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives synthesized using this compound exhibited significant antimicrobial activities against bacteria and fungi, highlighting its potential in developing antimicrobial agents (Bochao et al., 2017).

  • Antifungal Activity : New classes of benzazolyl pyrazoles derived from this compound showed pronounced antibacterial and antifungal activities, demonstrating its efficacy in antifungal applications (Suram et al., 2017).

Eco-Friendly Synthesis

  • Green Synthesis Approaches : This compound has been used in eco-friendly microwave-assisted synthesis, exemplifying advancements in environmentally friendly chemical synthesis techniques (Said et al., 2020).

Potential for New Therapeutics

  • In Vitro Anti-Candida Activity : It has shown significant anti-Candida activity, indicating its potential in developing new therapeutics for fungal infections (Staniszewska et al., 2021).

  • Anti-inflammatory Properties : The synthesis of new derivatives with this compound has shown promising results in anti-inflammatory activity, suggesting its use in developing anti-inflammatory medications (Rehman et al., 2022).

Corrosion Inhibition

  • Corrosion Inhibition : This compound has been used to synthesize corrosion inhibitors, demonstrating its practical application in protecting materials against corrosion (Jawad et al., 2020).

properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)11-7-5-10(6-8-11)13(21)9-15-20-12-3-1-2-4-14(12)22-15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHDMGAFVNCQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382258
Record name 2-(1,3-benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone

CAS RN

849021-35-8
Record name 2-(1,3-benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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